N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or through a multicomponent reaction involving an aldehyde, a hydrazine, and a β-keto ester.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a nucleophilic substitution reaction, where the pyrazole acts as a nucleophile attacking a halogenated pyrimidine.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Amidation: The final step involves the amidation of the intermediate compound with thiophene-2-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent, particularly in targeting specific kinases involved in tumor growth and proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated signaling pathways. This can lead to the suppression of tumor growth, reduction of inflammation, or other therapeutic effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-ylamino)ethyl)benzamide
- N-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-ylamino)ethyl)thiophene-2-carboxamide
- N-(2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-ylamino)ethyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential for diverse applications in various fields make it a valuable subject of study.
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-8-12(2)22(21-11)15-9-14(19-10-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKNUVVAADJVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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